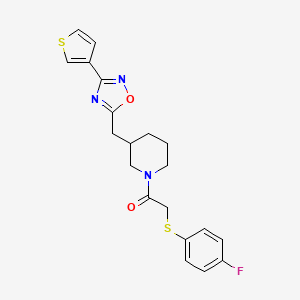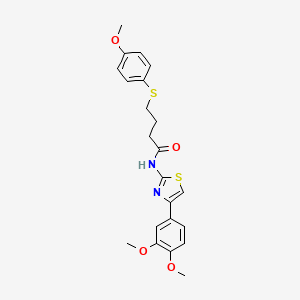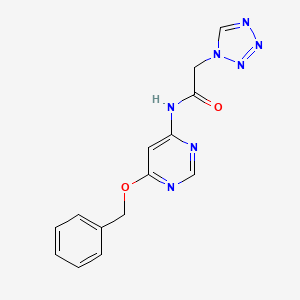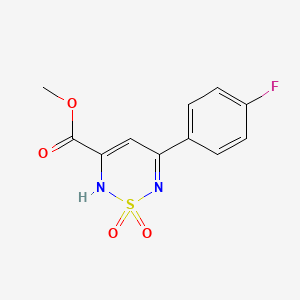
methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound inhibits the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
生化学的および生理学的効果
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. This compound has also been reported to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. In addition, this compound has been shown to induce changes in the expression of various genes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
The advantages of using methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate in lab experiments include its potent anticancer and antimicrobial activity, as well as its relatively simple synthesis method. However, limitations include the lack of understanding of its mechanism of action, as well as its potential toxicity and side effects.
将来の方向性
For research on methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate include further investigation of its mechanism of action, as well as its potential applications in other fields, such as agriculture and environmental science. In addition, studies on the toxicity and side effects of this compound are needed to evaluate its safety for human use. Further research is also needed to optimize the synthesis method to improve the yield and purity of the compound.
合成法
The synthesis of methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-fluoroaniline with carbon disulfide, followed by the reaction with methyl chloroformate and ammonium hydroxide. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction with methyl chloroformate and sodium hydroxide. These methods have been reported to yield the desired compound with good yields and purity.
科学的研究の応用
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential as an antimicrobial agent, where it has shown activity against various bacterial and fungal strains.
特性
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-18-11(15)10-6-9(13-19(16,17)14-10)7-2-4-8(12)5-3-7/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZOZAOUPFPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(4-fluorophenyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one](/img/structure/B2960666.png)
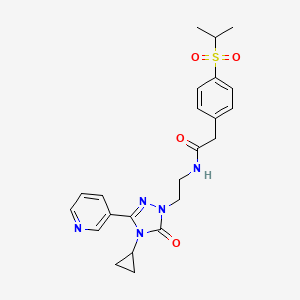
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2960670.png)
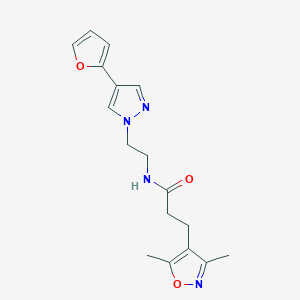
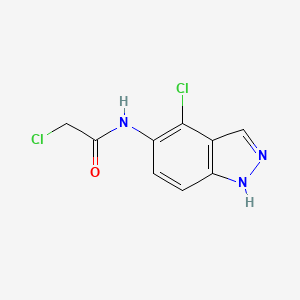
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)
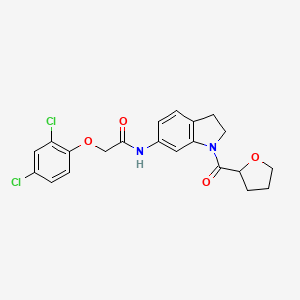
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
